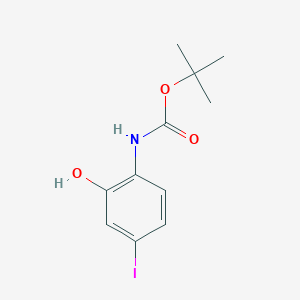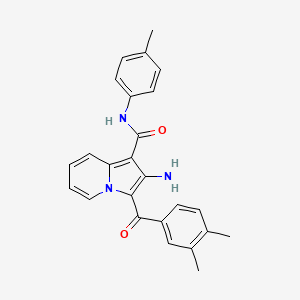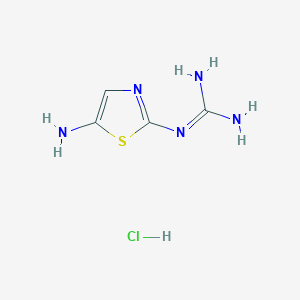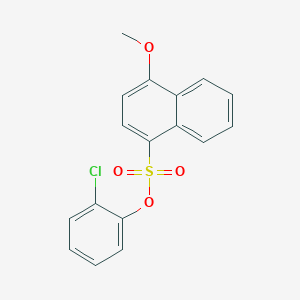![molecular formula C18H23NO B2928721 N-[4-(1-Adamantyl)phenyl]acetamide CAS No. 1459-50-3](/img/structure/B2928721.png)
N-[4-(1-Adamantyl)phenyl]acetamide
説明
“N-[4-(1-Adamantyl)phenyl]acetamide” is a chemical compound with the CAS Number: 1459-50-3 . It has a molecular weight of 269.39 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C18H23NO . More detailed structural analysis would require advanced techniques such as NMR or X-ray crystallography, which are not available in the search results.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 269.39 . The compound is sealed in dry storage at room temperature .科学的研究の応用
1. Analgesic Properties:
- Adamantyl analogues of paracetamol, related to N-[4-(1-Adamantyl)phenyl]acetamide, have been shown to possess significant analgesic properties. These compounds act as selective TRPA1 channel antagonists, contributing to their analgesic effects, without impacting TRPM8 or TRPV1 channels (Fresno et al., 2014).
2. Antimicrobial and Antiviral Activity:
- N-(1-Adamantyl)acetamide derivatives have been identified as crucial starting compounds in the synthesis of biologically active aminoadamantanes. These compounds exhibit antimicrobial and antiviral activities, being used in the treatment of influenza, herpes, and pneumonia. They are also active components in drugs like midantane for Parkinson’s disease treatment (Khusnutdinov et al., 2011).
3. Antileishmanial Agent:
- An adamantyl-based phenyl sulfonyl acetamide has been evaluated as an antileishmanial agent. This compound showed promising activity against Leishmania amazonensis in vitro and exhibited low toxicity to host cells. However, it did not significantly reduce lesions and parasite load in a cutaneous leishmaniasis mouse model (Santos et al., 2020).
4. Cholinesterase Inhibitory Activities:
- Adamantyl-based ester derivatives have shown potent inhibitory activities against acetylcholinesterase and butyrylcholinesterase. These compounds, especially those with certain electron-withdrawing substituents, demonstrated strong inhibition effects, making them clinically important for treatments of conditions like type 2 diabetes (Kwong et al., 2017).
5. Inhibitors of T-Type Calcium Channels:
- N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives have been identified as inhibitors of T-type calcium channels. These compounds have shown potential in vivo antihypertensive effects in rats, suggesting their utility in cardiovascular disease treatment (Giordanetto et al., 2011).
6. Antitubercular Activity:
- Novel 1,2,3-triazole-adamantylacetamide hybrids have been synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis. These compounds, particularly N-(1-adamantan-1-yl)-2-(4-(phenanthren-2-yl)-1H-1,2,3-triazol-1-yl)acetamide, exhibited promising activity with low toxicity, suggesting their potential as antitubercular agents (Addla et al., 2014).
Safety and Hazards
The safety information available indicates that “N-[4-(1-Adamantyl)phenyl]acetamide” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
作用機序
Pharmacokinetics
Some properties can be predicted . The compound has a molecular weight of 269.39 , and its water solubility at 25°C is estimated to be 1.736 mg/L . Its log Kow, a measure of lipophilicity, is estimated to be 4.71 , suggesting that it may have good membrane permeability. These properties could potentially impact the compound’s bioavailability.
Action Environment
It is known that the compound should be stored in a sealed, dry environment at room temperature .
特性
IUPAC Name |
N-[4-(1-adamantyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-12(20)19-17-4-2-16(3-5-17)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJQMQNYDNEXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320705 | |
| Record name | N-[4-(1-adamantyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200858 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1459-50-3 | |
| Record name | N-[4-(1-adamantyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}cyclohexane-1-carboxylic acid](/img/structure/B2928641.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2928642.png)


![(Z)-2-(3-chlorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2928645.png)




![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2928654.png)


![Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2928658.png)
